molecular formula C20H28N2O4 B14370347 1,1'-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) CAS No. 93629-81-3

1,1'-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione)

Cat. No.: B14370347
CAS No.: 93629-81-3
M. Wt: 360.4 g/mol
InChI Key: IFTSCXRDDBZPLF-UHFFFAOYSA-N
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Description

1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione): is a chemical compound characterized by its unique structure, which includes two pyrrole rings connected by an octane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2,5-dione with 1,8-dibromooctane. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used to study the interactions of pyrrole-based molecules with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments .

Industry: In the industrial sector, 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) involves its interaction with molecular targets through its pyrrole rings. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their behavior and activity .

Comparison with Similar Compounds

Uniqueness: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is unique due to its longer alkane chain, which provides greater flexibility and potential for diverse chemical modifications. This structural feature enhances its utility in various applications, from materials science to biological research .

Properties

CAS No.

93629-81-3

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

1-[8-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)octyl]-3,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C20H28N2O4/c1-13-14(2)18(24)21(17(13)23)11-9-7-5-6-8-10-12-22-19(25)15(3)16(4)20(22)26/h5-12H2,1-4H3

InChI Key

IFTSCXRDDBZPLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)CCCCCCCCN2C(=O)C(=C(C2=O)C)C)C

Origin of Product

United States

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